molecular formula C11H12N2S B1394078 N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine CAS No. 1287218-10-3

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine

Cat. No. B1394078
M. Wt: 204.29 g/mol
InChI Key: WVCKAUJRTXZJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine” is a chemical compound with the molecular formula C11H12N2S . It is also known as MPTM.


Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine” consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact structure can be found in the MOL file 934570-47-5.mol .


Physical And Chemical Properties Analysis

“N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine” has a predicted boiling point of 309.5±32.0 °C and a predicted density of 1.140±0.06 g/cm3 . Its pKa is predicted to be 8.98±0.10 .

Scientific Research Applications

Carcinogenic Potential and Metabolism

The compound N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine, along with other heterocyclic amines, has been extensively studied for its presence in cooked foods and its potential carcinogenic effects. Research has shown that these compounds, formed during ordinary cooking, can be mutagenic and carcinogenic, leading to the formation of DNA adducts when metabolized by the body.

  • Carcinogenic Exposure and Metabolic Pathways
    Studies have reported the continuous human exposure to carcinogenic heterocyclic amines through food. These compounds undergo metabolic activation, primarily by CYP P450 mediated N-hydroxylation, followed by phase II esterification. The metabolites interact with DNA, leading to the formation of adducts. The presence of these compounds has been confirmed in urine samples of individuals consuming a normal diet, indicating continuous exposure and metabolism within the human body (Wakabayashi et al., 1993).

  • Urinary Biomarkers for Genotoxic Dose
    The compound 2-Amino-1-methyl-6-(5-hydroxy-)phenylimidazo[4,5-b]pyridine (5-OH-PhIP), a metabolite of heterocyclic amines, has been studied as a potential urinary biomarker for the bioactive dose of these amines. This metabolite has been detected in both rat and human urine samples, suggesting its potential use for human biomonitoring studies to assess the genotoxic dose of heterocyclic amines (Frandsen et al., 2002).

  • Dose-Dependent Carcinogenicity in Animal Models
    Animal studies have demonstrated a clear dose-dependency for both colon and mammary carcinogenesis caused by heterocyclic amines like PhIP. This finding is significant since PhIP is a particularly abundant heterocyclic amine, and its carcinogenic organotropism overlaps with common neoplasias observed in humans. Understanding the dose-dependence is crucial for evaluating human cancer development risks related to these compounds (Hasegawa et al., 1993).

Food-Derived Mutagens and Carcinogens

Research into heterocyclic amines has also delved into their presence in cooked foods, their mutagenic activity, and their role in human carcinogenesis.

  • Presence in Cooked Foods and Human Exposure
    Quantification of these amines in various kinds of cooked foods has revealed that humans are continuously exposed to these compounds through their diet. The continuous exposure to low levels of these mutagens, although not sufficient by themselves to produce human cancers, is still significant. There is a possibility that even at very low doses, heterocyclic amines can form DNA adducts and contribute to human cancer development, especially when combined with other carcinogens and tumor promoters (Wakabayashi et al., 1992).

properties

IUPAC Name

N-methyl-1-(5-pyridin-2-ylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-12-8-9-5-6-11(14-9)10-4-2-3-7-13-10/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKAUJRTXZJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233456
Record name 2-Thiophenemethanamine, N-methyl-5-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine

CAS RN

1287218-10-3
Record name 2-Thiophenemethanamine, N-methyl-5-(2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287218-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenemethanamine, N-methyl-5-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine
Reactant of Route 3
N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine
Reactant of Route 4
N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine
Reactant of Route 5
N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine
Reactant of Route 6
Reactant of Route 6
N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.